molecular formula C23H30ClN3O3S B10831384 CCR8 antagonist 2

CCR8 antagonist 2

Cat. No.: B10831384
M. Wt: 464.0 g/mol
InChI Key: ZEDJVOTUUKLHRW-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCR8 antagonist 2 is a compound that targets the C-C motif chemokine receptor 8 (CCR8), a class A G-protein coupled receptor. This receptor is highly expressed on intratumoral regulatory T cells, which suppress anti-tumor immune responses. By inhibiting CCR8, this compound has shown potential in cancer immunotherapy by depleting these regulatory T cells and enhancing anti-tumor immunity .

Chemical Reactions Analysis

Types of Reactions

CCR8 antagonist 2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting materials .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. The exact nature of these intermediates and products is proprietary .

Mechanism of Action

CCR8 antagonist 2 exerts its effects by binding to the CCR8 receptor, thereby blocking the interaction between CCR8 and its natural ligand, CCL1. This inhibition prevents the activation of regulatory T cells, leading to their depletion in the tumor microenvironment. The molecular pathways involved include the inhibition of the STAT3 pathway, which is crucial for the survival and function of regulatory T cells .

Comparison with Similar Compounds

Similar Compounds

    CCR4 antagonist: Targets the C-C motif chemokine receptor 4, another receptor involved in immune regulation.

    CCR5 antagonist: Targets the C-C motif chemokine receptor 5, which is involved in HIV infection and immune responses.

    CCR7 antagonist: Targets the C-C motif chemokine receptor 7, which plays a role in lymphocyte migration.

Uniqueness

CCR8 antagonist 2 is unique in its selective targeting of CCR8, which is specifically expressed on intratumoral regulatory T cells. This selectivity makes it a promising candidate for cancer immunotherapy, as it can deplete regulatory T cells without affecting other immune cells .

Properties

Molecular Formula

C23H30ClN3O3S

Molecular Weight

464.0 g/mol

IUPAC Name

N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C23H30ClN3O3S/c1-15-7-5-6-8-20(15)23(28)25-22-16(2)13-19(14-21(22)24)31(29,30)26-17(3)18-9-11-27(4)12-10-18/h5-8,13-14,17-18,26H,9-12H2,1-4H3,(H,25,28)/t17-/m1/s1

InChI Key

ZEDJVOTUUKLHRW-QGZVFWFLSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)S(=O)(=O)N[C@H](C)C3CCN(CC3)C)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)S(=O)(=O)NC(C)C3CCN(CC3)C)Cl

Origin of Product

United States

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